Impurity C of Alfacalcidol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

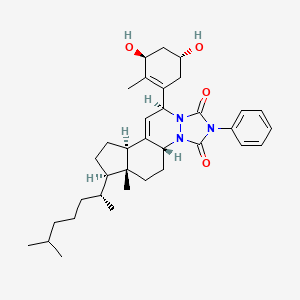

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C35H49N3O4 |

|---|---|

Molecular Weight |

575.8 g/mol |

IUPAC Name |

(1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-14-methyl-13-[(2R)-6-methylheptan-2-yl]-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione |

InChI |

InChI=1S/C35H49N3O4/c1-21(2)10-9-11-22(3)28-14-15-29-27-20-31(26-18-25(39)19-32(40)23(26)4)38-34(42)36(24-12-7-6-8-13-24)33(41)37(38)30(27)16-17-35(28,29)5/h6-8,12-13,20-22,25,28-32,39-40H,9-11,14-19H2,1-5H3/t22-,25-,28-,29+,30-,31+,32+,35-/m1/s1 |

InChI Key |

PTIHYNIKYFVMFI-QLUNSSTRSA-N |

Isomeric SMILES |

CC1=C(C[C@H](C[C@@H]1O)O)[C@@H]2C=C3[C@@H]4CC[C@@H]([C@]4(CC[C@H]3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)[C@H](C)CCCC(C)C |

Canonical SMILES |

CC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Alfacalcidol Impurity C: A Comprehensive Technical Examination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alfacalcidol (B1684505), a synthetic analog of vitamin D, is a crucial therapeutic agent for managing calcium and phosphate (B84403) metabolism disorders. As with any active pharmaceutical ingredient (API), the control of impurities is paramount to ensure its safety and efficacy. This technical guide provides an in-depth analysis of Alfacalcidol Impurity C, a known related substance. This document details its chemical identity, formation, and analytical characterization to support research, quality control, and drug development activities.

Chemical Identity and Structure

Alfacalcidol Impurity C is scientifically recognized as the Diels-Alder adduct of pre-Alfacalcidol and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). Pre-alfacalcidol is a thermally induced isomer of alfacalcidol.[1] The formation of this impurity is a result of a [4+2] cycloaddition reaction.

The key identifiers for Alfacalcidol Impurity C are summarized in the table below.

| Parameter | Value | Reference(s) |

| CAS Number | 82266-85-1 | [2][3] |

| Molecular Formula | C₃₅H₄₉N₃O₄ | [3] |

| Molecular Weight | 575.78 g/mol | [3] |

| IUPAC Name | (10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-14-methyl-13-[(2R)-6-methylheptan-2-yl]-4-phenyl-2,4,6-triazatetracyclo[7.7.0.0²,⁶.0¹⁰,¹⁴]hexadec-8-ene-3,5-dione | [3] |

| Synonyms | pre-Alfacalcidol PTAD Adduct; 6ξ-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-en-1-yl]-17β-[(2R)-6-methylheptan-2-yl]-2-phenyl-2,5,10-triaza-4-nor-9ξ-estr-7-ene-1,3-dione | [3][4] |

Formation Pathway

Alfacalcidol Impurity C is not typically a process-related impurity from the synthesis of alfacalcidol itself, but rather a product of a specific chemical reaction, often used for analytical derivatization. It can also be formed if alfacalcidol is exposed to PTAD under conditions that favor the Diels-Alder reaction. The reaction involves the conjugated diene system of pre-alfacalcidol and the dienophile, PTAD.

Caption: Formation of Alfacalcidol Impurity C via a Diels-Alder reaction.

Analytical Characterization

The primary method for the identification and quantification of Alfacalcidol Impurity C is Liquid Chromatography-Mass Spectrometry (LC-MS). The use of PTAD as a derivatizing agent significantly enhances the ionization efficiency and, therefore, the sensitivity of detection for alfacalcidol and its related substances.

Mass Spectrometry Data

A study on the LC-MS analysis of alfacalcidol derivatized with PTAD provides the following multiple reaction monitoring (MRM) ion pairs.

| Compound | Parent Ion (m/z) | Fragment Ion (m/z) | Reference(s) |

| Alfacalcidol-PTAD Adduct | 576.4 | 314.1 | [5] |

The fragmentation resulting in the 314.1 m/z ion is reported to be from the cleavage of the C6-7 bond.[5]

Spectroscopic Data

Experimental Protocols

While a specific protocol for the preparative synthesis of Alfacalcidol Impurity C as a reference standard is not widely published, the following analytical derivatization procedure for LC-MS analysis has been described and can be adapted.

Objective: To derivatize alfacalcidol with PTAD for sensitive quantification by LC-MS.

Materials:

-

Alfacalcidol sample

-

4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

-

Standard laboratory glassware and equipment

Procedure:

-

Sample Preparation: Dissolve the alfacalcidol sample in an appropriate solvent. For samples in complex matrices, such as pharmaceutical formulations, an initial extraction with dichloromethane may be necessary to remove excipients.[5]

-

Derivatization: Add a solution of PTAD in a suitable solvent (e.g., acetonitrile) to the alfacalcidol solution. The reaction is typically carried out under ambient conditions.[5]

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the disappearance of the characteristic pink color of the PTAD solution.

-

LC-MS Analysis:

-

Chromatographic Separation: A reverse-phase C18 column is suitable for the separation of the derivatized product.[6]

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is commonly used.[6]

-

Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in MRM mode to monitor the specific parent and fragment ion transitions for the alfacalcidol-PTAD adduct (576.4 → 314.1).[5]

-

Biological Activity

There is a lack of publicly available scientific literature detailing the specific biological activity of Alfacalcidol Impurity C. It is known that alfacalcidol is a pro-drug for calcitriol, a potent activator of the Vitamin D Receptor (VDR). Research on other vitamin D-PTAD adducts, such as PT19c (derived from ergocalciferol), has shown that such modifications can lead to compounds with altered biological profiles, including weak VDR antagonism and VDR-independent anticancer activity.[] However, these findings cannot be directly extrapolated to Alfacalcidol Impurity C, and its interaction with the VDR and potential physiological effects remain uncharacterized. Further research would be required to elucidate any potential biological activity.

Conclusion

Alfacalcidol Impurity C is the well-defined chemical entity formed from the Diels-Alder reaction of pre-alfacalcidol and PTAD. Its analytical detection is significantly enhanced by this derivatization, making LC-MS a highly sensitive method for its quantification. While its chemical structure and formation are understood, a comprehensive profile, particularly regarding its biological activity and detailed spectroscopic characterization (NMR), is not fully available in the public domain. This guide provides a foundational understanding for researchers and professionals in the pharmaceutical industry, highlighting the known characteristics of this impurity and identifying areas where further investigation is warranted.

References

- 1. BJOC - Search Results [beilstein-journals.org]

- 2. ijrti.org [ijrti.org]

- 3. researchgate.net [researchgate.net]

- 4. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]

An In-depth Technical Guide to the Synthesis and Formation of Alfacalcidol Impurity C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alfacalcidol, a synthetic analog of the active form of vitamin D3, is a crucial therapeutic agent for managing calcium and phosphorus metabolism disorders. During its synthesis and purification, various impurities can arise, one of which is Alfacalcidol Impurity C. This technical guide provides a comprehensive overview of the synthesis, formation mechanism, and characterization of Alfacalcidol Impurity C, a Diels-Alder adduct of pre-Alfacalcidol and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the manufacturing and quality control of Alfacalcidol.

Introduction

Alfacalcidol (1α-hydroxyvitamin D3) is a prodrug that is rapidly converted in the liver to calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D. The synthesis of Alfacalcidol is a multi-step process that often involves the purification of intermediates to ensure the final product's purity and safety. One common purification strategy involves the use of dienophiles to selectively react with and remove unwanted isomers. Alfacalcidol Impurity C, identified as the pre-Alfacalcidol PTAD adduct, is a byproduct that can be formed during such purification steps. Understanding its formation is critical for process optimization and impurity control.

Formation of Alfacalcidol Impurity C

The Role of Pre-Alfacalcidol

Alfacalcidol exists in a temperature-dependent thermal equilibrium with its stereoisomer, pre-Alfacalcidol.[1] This equilibrium is a key factor in the formation of Impurity C. Pre-Alfacalcidol possesses a cis-diene moiety, which is susceptible to cycloaddition reactions.

The Diels-Alder Reaction

Alfacalcidol Impurity C is formed through a [4+2] cycloaddition, or Diels-Alder reaction, between the cis-diene of pre-Alfacalcidol and the dienophile 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). PTAD is a highly reactive dienophile commonly used in the purification of vitamin D analogs to remove isomers containing a conjugated diene system.[2] The reaction proceeds readily at or below room temperature.

The formation of two diastereomeric products (6R and 6S) is possible due to the two potential orientations of PTAD approaching the diene of pre-Alfacalcidol.

Synthesis of Alfacalcidol Impurity C

While Alfacalcidol Impurity C is typically an unintended byproduct, its synthesis can be performed for use as a reference standard in analytical methods. The following is a representative experimental protocol for its formation, based on derivatization procedures for vitamin D analogs.

Experimental Protocol

Objective: To synthesize Alfacalcidol Impurity C (pre-Alfacalcidol PTAD adduct) for use as a reference standard.

Materials:

-

Alfacalcidol

-

4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Acetonitrile, HPLC grade

-

Water, purified

-

Nitrogen gas

Procedure:

-

Preparation of Alfacalcidol Solution: Dissolve a known quantity of Alfacalcidol in anhydrous dichloromethane to create a stock solution (e.g., 1 mg/mL).

-

Equilibration to Pre-Alfacalcidol: Gently warm the Alfacalcidol solution to approximately 40-60°C for a short period (e.g., 15-30 minutes) under a nitrogen atmosphere to promote the formation of pre-Alfacalcidol. The exact temperature and time will influence the equilibrium concentration of pre-Alfacalcidol.

-

Reaction with PTAD: Cool the solution to room temperature. Add a molar excess of PTAD (e.g., 1.5 equivalents) dissolved in a minimal amount of anhydrous dichloromethane.

-

Reaction Conditions: Stir the reaction mixture at room temperature (approximately 25°C) for 40-60 minutes under a nitrogen atmosphere, protected from light. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching the Reaction: After the reaction is complete, quench any remaining PTAD by adding a small amount of water and stirring for a few minutes.

-

Work-up and Isolation: The reaction mixture can be washed with water, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure. The resulting residue, containing Alfacalcidol Impurity C, can be purified by column chromatography on silica (B1680970) gel or by preparative HPLC.

Characterization of Alfacalcidol Impurity C

Accurate characterization of Alfacalcidol Impurity C is essential for its use as a reference standard.

Physicochemical Data

| Property | Value |

| CAS Number | 82266-85-1 |

| Molecular Formula | C35H49N3O4 |

| Molecular Weight | 575.78 g/mol |

| Appearance | Typically a white to off-white solid |

Spectroscopic Data

4.2.1. 1H and 13C NMR Spectroscopy

The NMR spectra of Alfacalcidol Impurity C are expected to be complex due to the presence of multiple stereocenters and the potential for diastereomeric mixtures. Key expected features include:

-

1H NMR: Signals corresponding to the aromatic protons of the phenyl group from the PTAD moiety, olefinic protons, and numerous signals in the aliphatic region from the steroidal backbone. The presence of two sets of signals for some protons would indicate a diastereomeric mixture.

-

13C NMR: Resonances for the carbonyl carbons of the triazolinedione ring, aromatic carbons, olefinic carbons, and a large number of aliphatic carbons from the Alfacalcidol framework.

4.2.2. Mass Spectrometry

Mass spectrometry is a powerful tool for the characterization of Alfacalcidol Impurity C. Electrospray ionization (ESI) is a suitable technique.

-

Expected Molecular Ion: [M+H]+ at m/z 576.8.

-

Fragmentation Pattern: The fragmentation of vitamin D-PTAD adducts is often characterized by a retro-Diels-Alder reaction, although other fragmentation pathways can also occur. A key fragment ion often observed for PTAD adducts of vitamin D compounds results from the cleavage of the C6-C7 bond.

Signaling Pathways and Logical Relationships

The formation of Alfacalcidol Impurity C is a chemical process driven by reaction kinetics and thermodynamics. The following diagrams illustrate the key relationships.

Caption: Thermal equilibrium between Alfacalcidol and pre-Alfacalcidol.

Caption: Workflow for the formation of Alfacalcidol Impurity C.

Quantitative Data

The yield of Alfacalcidol Impurity C is dependent on several factors, including the temperature and duration of the thermal equilibration step, and the concentration of PTAD used. While specific yields for the preparative synthesis of this impurity are not widely published, derivatization reactions for analytical purposes aim for near-quantitative conversion of the pre-Alfacalcidol present.

| Parameter | Typical Range/Value | Notes |

| Reaction Temperature | Room Temperature (~25°C) | The Diels-Alder reaction with PTAD is typically rapid at ambient temperatures. |

| Reaction Time | 40 - 60 minutes | Sufficient for near-complete reaction for analytical derivatization. Longer times may be employed for preparative synthesis to ensure complete consumption of pre-Alfacalcidol. |

| Yield | Variable; can be high with respect to available pre-Alfacalcidol | The overall yield from Alfacalcidol depends on the equilibrium concentration of pre-Alfacalcidol. |

Conclusion

Alfacalcidol Impurity C is a well-defined chemical entity formed from the reaction of pre-Alfacalcidol with the dienophile PTAD. Its formation is a consequence of a purification strategy sometimes employed in the synthesis of vitamin D analogs. A thorough understanding of the thermal equilibrium between Alfacalcidol and pre-Alfacalcidol, and the subsequent Diels-Alder reaction, is essential for controlling the levels of this impurity in the final drug substance. The information provided in this technical guide, including the synthetic protocol and characterization data, serves as a foundational resource for professionals in the pharmaceutical industry to ensure the quality and safety of Alfacalcidol products.

References

An In-Depth Technical Guide to the Degradation Pathway of Alfacalcidol Leading to Impurity C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathway of Alfacalcidol, with a specific focus on the formation of European Pharmacopoeia (EP) Impurity C. This document delves into the chemical transformations, presents quantitative data from stability studies, outlines detailed experimental protocols, and provides visual representations of the involved pathways and workflows.

Introduction: Understanding Alfacalcidol and its Stability

Alfacalcidol (1α-hydroxycholecalciferol) is a synthetic analog of vitamin D3 used in the management of calcium and bone disorders. As with any active pharmaceutical ingredient (API), understanding its stability and degradation profile is critical for ensuring drug product quality, safety, and efficacy. Degradation products, or impurities, can arise during synthesis, formulation, and storage, and their identification and control are mandated by regulatory agencies.

One such impurity is Alfacalcidol EP Impurity C. This guide elucidates that Impurity C is not a direct degradant of Alfacalcidol under typical stress conditions but rather an analytical artifact formed from a thermally induced isomer of Alfacalcidol.

The Degradation Pathway: Thermal Isomerization to Pre-Alfacalcidol

The primary degradation pathway relevant to the formation of Impurity C is the thermal isomerization of Alfacalcidol. Alfacalcidol exists in a reversible, temperature-dependent equilibrium with its stereoisomer, pre-Alfacalcidol.[1] This transformation is a common characteristic of vitamin D and its analogs and involves a sigmatropic rearrangement of the triene system. Pre-alfacalcidol is known to be unstable and can readily convert back to Alfacalcidol at room temperature.[2][3]

The formation of pre-Alfacalcidol is the crucial first step, as this isomer is the direct precursor to Impurity C.

Signaling Pathway Diagram

The following diagram illustrates the thermal equilibrium between Alfacalcidol and its precursor to Impurity C, pre-Alfacalcidol.

Formation of Impurity C: A Diels-Alder Reaction

Alfacalcidol Impurity C is identified as the "pre-Alfacalcidol PTAD Adduct".[][5] This impurity is formed through a specific chemical reaction between pre-Alfacalcidol and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). PTAD is a powerful dienophile commonly used as a derivatizing agent in analytical chemistry to enhance the detectability of compounds containing a conjugated diene system, such as vitamin D analogs, particularly in LC-MS analysis.[6][7][8]

The reaction is a [4+2] cycloaddition, also known as a Diels-Alder reaction, where the conjugated diene system of pre-Alfacalcidol reacts with the dienophile PTAD.[9] This reaction is highly efficient and proceeds under mild conditions.[10]

Reaction Pathway Diagram

The diagram below illustrates the formation of Alfacalcidol Impurity C from pre-Alfacalcidol.

Quantitative Data from Forced Degradation Studies

While Impurity C is not a direct product of forced degradation, studying the stability of Alfacalcidol under various stress conditions is essential for understanding its overall degradation profile. The following tables summarize the results from forced degradation studies performed on Alfacalcidol capsules.[11]

Table 1: Forced Degradation of Alfacalcidol Capsules (0.25 mcg) [11]

| Stress Condition | % Content of Alfacalcidol | % Degradation | Peak Purity Index |

| Unstressed Sample | 102.7 | NA | NA |

| Acid (1 hour) | 85.0 | 17.2 | 1.000 |

| Base (1 hour) | 83.4 | 18.8 | 1.000 |

| Oxidation (1 hour) | 96.6 | 5.9 | 1.000 |

| Humidity | 100.8 | 1.9 | 1.000 |

| UV Light | 103.2 | -0.5 | 1.000 |

| Light | 98.8 | 3.8 | 1.000 |

| Thermal | 102.6 | 0.1 | 1.000 |

Table 2: Forced Degradation of Alfacalcidol Capsules (1.0 mcg) [11]

| Stress Condition | % Content of Alfacalcidol | % Degradation | Peak Purity Index |

| Unstressed Sample | 102.0 | NA | NA |

| Acid (1 hour) | 87.0 | 14.7 | 1.000 |

| Base (1 hour) | 85.6 | 16.1 | 1.000 |

| Oxidation (1 hour) | 85.5 | 16.2 | 1.000 |

| Humidity | 101.7 | 0.3 | 1.000 |

| UV Light | 101.9 | 0.1 | 1.000 |

| Light | 100.8 | 1.2 | 1.000 |

| Thermal | 101.3 | 0.7 | 1.000 |

These studies indicate that Alfacalcidol is most susceptible to degradation under acidic and basic conditions, with significant degradation also observed under oxidative stress.[11] The minimal degradation under thermal stress in this particular study may reflect the specific conditions and duration, as the equilibrium with pre-Alfacalcidol is known to be temperature-dependent.

Experimental Protocols

Protocol for Forced Degradation Studies[11]

This protocol outlines the conditions used to stress Alfacalcidol to induce degradation.

-

Acid Degradation: Alfacalcidol is exposed to an acidic solution (e.g., 1N HCl) for a specified period (e.g., 1 hour).

-

Base Degradation: Alfacalcidol is exposed to a basic solution (e.g., 1N NaOH) for a specified period (e.g., 1 hour).

-

Oxidative Degradation: Alfacalcidol is treated with an oxidizing agent (e.g., 3% H₂O₂) for a specified period (e.g., 1 hour).

-

Humidity Stress: Alfacalcidol is exposed to high humidity conditions.

-

Photolytic Degradation (UV and Visible Light): Alfacalcidol is exposed to UV light and visible light for a defined duration.

-

Thermal Degradation: Alfacalcidol is subjected to elevated temperatures.

-

Analysis: Following exposure to the stress conditions, the samples are analyzed by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

Protocol for the Formation of Impurity C (pre-Alfacalcidol PTAD Adduct)

This protocol is a representative procedure for the derivatization of pre-Alfacalcidol with PTAD, based on methods used for other vitamin D analogs.[6][7]

-

Generation of pre-Alfacalcidol: Alfacalcidol is heated in a suitable solvent to promote thermal isomerization to pre-Alfacalcidol. The optimal temperature and time will depend on the desired conversion rate.

-

Derivatization:

-

A solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in a suitable solvent (e.g., acetonitrile) is prepared.

-

The PTAD solution is added to the sample containing pre-Alfacalcidol.

-

The mixture is vortexed for a sufficient time (e.g., 10-40 minutes) at room temperature to allow for the Diels-Alder reaction to complete.[6]

-

-

Quenching: The reaction is quenched by the addition of a small amount of water, followed by vortexing.[7]

-

Sample Preparation for Analysis: The reaction mixture is dried, reconstituted in a suitable solvent, and centrifuged prior to analysis.[7]

-

Analysis: The sample is analyzed by LC-MS to identify and quantify the pre-Alfacalcidol PTAD adduct (Impurity C).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of Alfacalcidol and the formation of Impurity C.

Conclusion

The formation of Alfacalcidol EP Impurity C is not a result of a direct degradation pathway of Alfacalcidol under typical stress conditions. Instead, it is a consequence of the thermal isomerization of Alfacalcidol to its unstable stereoisomer, pre-Alfacalcidol, which is subsequently trapped by the derivatizing agent PTAD during analytical procedures. A thorough understanding of this pathway is crucial for the development of accurate and reliable stability-indicating methods for Alfacalcidol. By recognizing the role of thermal stress in the formation of the precursor and the nature of the analytical derivatization, researchers and drug development professionals can better control and interpret the impurity profile of Alfacalcidol, ensuring the quality and safety of pharmaceutical products.

References

- 1. researchgate.net [researchgate.net]

- 2. The preparation of pre-alphacalcidol by high performance liquid chromatography [ouci.dntb.gov.ua]

- 3. The preparation of pre-alphacalcidol by high performance liquid c...: Ingenta Connect [ingentaconnect.com]

- 5. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of vitamin D metabolites in various biological samples through an improved chemical derivatization assisted liquid chromatography-tandem mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 10. amphoteros.com [amphoteros.com]

- 11. ijrti.org [ijrti.org]

An In-depth Technical Guide to the Identification and Characterization of Alfacalcidol Impurity C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alfacalcidol (B1684505), a synthetic analog of vitamin D, is a crucial therapeutic agent for managing calcium and phosphate (B84403) metabolism disorders, particularly in patients with renal dysfunction. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to safety and efficacy. This technical guide provides a comprehensive overview of the identification and characterization of Alfacalcidol Impurity C, a specified impurity in the European Pharmacopoeia (EP). This document is intended to serve as a valuable resource for researchers, quality control analysts, and drug development professionals involved in the analysis and control of alfacalcidol and its related substances.

Alfacalcidol Impurity C is chemically identified as the Diels-Alder adduct of pre-alfacalcidol and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). Its formation is a consequence of the inherent reactivity of the conjugated diene system present in the pre-isomer of alfacalcidol, which can react with trace amounts of dienophiles. Understanding the structure, formation, and analytical behavior of this impurity is essential for the development of robust analytical methods and effective control strategies.

Chemical Identification and Properties

A summary of the key chemical identifiers and properties of Alfacalcidol Impurity C is presented in Table 1.

| Property | Value |

| Chemical Name | 6ξ-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-en-1-yl]-17β-[(2R)-6-methylheptan-2-yl]-2-phenyl-2,5,10-triaza-4-nor-9ξ-estr-7-ene-1,3-dione |

| Synonyms | pre-Alfacalcidol PTAD Adduct, Alfacalcidol EP Impurity C |

| CAS Number | 82266-85-1[1][] |

| Molecular Formula | C₃₅H₄₉N₃O₄[1][] |

| Molecular Weight | 575.79 g/mol [1][] |

Formation Pathway

Alfacalcidol Impurity C is not typically a process-related impurity from the synthesis of alfacalcidol itself, but rather an artifact that can be formed during analytical procedures or under certain storage conditions if a suitable dienophile is present. The formation mechanism is a classical [4+2] cycloaddition, also known as the Diels-Alder reaction.

The precursor to Impurity C is pre-alfacalcidol, a thermal isomer of alfacalcidol. The conjugated diene system in pre-alfacalcidol is highly susceptible to reaction with dienophiles. 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a highly reactive dienophile commonly used as a derivatizing agent in the analysis of vitamin D and its analogs to enhance UV absorbance and ionization efficiency for LC-MS analysis. The reaction pathway is illustrated in the diagram below.

Analytical Characterization

The European Pharmacopoeia outlines a High-Performance Liquid Chromatography (HPLC) method for the control of related substances in alfacalcidol, including Impurity C. While specific chromatograms are not publicly available, the methodology provides a framework for its detection and quantification.

High-Performance Liquid Chromatography (HPLC)

The EP method is designed to separate alfacalcidol from its potential impurities. A summary of the chromatographic conditions is provided in Table 2.

| Parameter | European Pharmacopoeia Method |

| Column | Octadecylsilyl silica (B1680970) gel for chromatography (C18), 5 µm, 4.6 mm x 250 mm |

| Mobile Phase | Acetonitrile (B52724), Water, Ammonia (B1221849) (e.g., 800:200:1 v/v/v) |

| Flow Rate | Typically 1.0 - 2.0 mL/min |

| Detection | UV, 265 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Acceptance Criterion | Not more than 0.5% |

Note: The exact gradient and flow rate may need to be optimized based on the specific column and HPLC system used to achieve the required resolution between alfacalcidol and all specified impurities.

The logical workflow for the HPLC analysis of Alfacalcidol and the identification of Impurity C is depicted in the following diagram.

Mass Spectrometry (MS)

Expected MS Data:

-

[M+H]⁺: m/z 576.38

-

Key Fragmentation: Fragmentation is likely to occur at the bonds of the triazolidinedione ring and through cleavage of the side chain of the alfacalcidol moiety. Common losses would include water from the hydroxyl groups. A characteristic fragment for PTAD adducts of vitamin D compounds is often observed around m/z 298, corresponding to a fragment of the A-ring with the adducted PTAD.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for Alfacalcidol Impurity C are not publicly available. However, the structure can be confirmed by comparing the NMR spectra of the impurity with those of the starting materials, pre-alfacalcidol and PTAD. Key expected features in the ¹H NMR spectrum would include:

-

Signals corresponding to the protons of the alfacalcidol skeleton.

-

Aromatic protons from the phenyl group of the PTAD moiety.

-

The absence of the characteristic signals for the conjugated diene protons of pre-alfacalcidol.

-

New signals for the protons in the newly formed heterocyclic ring.

Experimental Protocols

Synthesis of Alfacalcidol Impurity C Reference Standard

A reference standard for Alfacalcidol Impurity C can be synthesized by the reaction of pre-alfacalcidol with PTAD. Pre-alfacalcidol is in thermal equilibrium with alfacalcidol and can be generated by heating a solution of alfacalcidol.

Protocol:

-

Dissolve a known amount of alfacalcidol in an aprotic solvent (e.g., acetonitrile or dichloromethane).

-

Heat the solution (e.g., at 60-80 °C) to promote the formation of pre-alfacalcidol. The progress of the isomerization can be monitored by HPLC.

-

Cool the solution to room temperature.

-

Add a stoichiometric amount of a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in the same solvent dropwise with stirring. The characteristic red color of the PTAD solution will disappear upon reaction.

-

Monitor the reaction by HPLC until the pre-alfacalcidol is consumed.

-

The resulting Alfacalcidol Impurity C can be purified by preparative HPLC or flash chromatography on silica gel.

-

The structure of the purified compound should be confirmed by MS and NMR spectroscopy.

HPLC Method for the Determination of Alfacalcidol Impurity C

This protocol is based on the general principles outlined in the European Pharmacopoeia.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (5 µm, 4.6 mm x 250 mm)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Ammonia solution

-

Alfacalcidol Reference Standard (RS)

-

Alfacalcidol Impurity C Reference Standard (if available)

Chromatographic Conditions:

-

Mobile Phase: Prepare a suitable mixture of acetonitrile, water, and ammonia (e.g., 800:200:1 v/v/v). The composition may be adjusted to achieve the required resolution.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 265 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Accurately weigh and dissolve Alfacalcidol RS and Alfacalcidol Impurity C RS in the mobile phase to obtain a known concentration.

-

Sample Preparation: Accurately weigh and dissolve the alfacalcidol sample in the mobile phase to obtain a similar concentration to the Alfacalcidol RS.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Identification: Identify the peak corresponding to Alfacalcidol Impurity C in the sample chromatogram by comparing its retention time with that of the Impurity C RS.

-

Quantification: Calculate the percentage of Alfacalcidol Impurity C in the sample using the area normalization method or by comparison with the peak area of the Impurity C RS.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or the effect of Alfacalcidol Impurity C on cellular signaling pathways. The parent compound, alfacalcidol, is a pro-drug that is converted in the liver to calcitriol (B1668218) (1,25-dihydroxyvitamin D₃), the active form of vitamin D. Calcitriol exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression involved in calcium and phosphate homeostasis.

The structural modification in Alfacalcidol Impurity C, particularly the bulky PTAD adduct on the A-ring, is likely to significantly alter its ability to bind to the VDR. It is plausible that Impurity C would have a much lower or no affinity for the VDR, and therefore, would be biologically inactive with respect to vitamin D signaling. However, without experimental data, this remains a hypothesis. The potential for other, off-target biological activities cannot be excluded.

The general signaling pathway for alfacalcidol is presented below for context.

References

Alfacalcidol Impurity C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alfacalcidol (B1684505), a synthetic analog of the active form of vitamin D, is a crucial therapeutic agent in managing calcium and phosphate (B84403) metabolism disorders. The purity of alfacalcidol is paramount for its safety and efficacy. This technical guide provides an in-depth overview of Alfacalcidol Impurity C, a significant related substance encountered during the synthesis and stability studies of alfacalcidol. Understanding the characteristics, synthesis, and analytical methodologies for this impurity is essential for robust quality control in pharmaceutical development.

Alfacalcidol Impurity C: Core Data

Alfacalcidol Impurity C is identified as a Diels-Alder adduct of pre-alfacalcidol and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). This reaction is sometimes utilized in analytical procedures to enhance the detectability of vitamin D analogs.

| Parameter | Value | Reference |

| CAS Number | 82266-85-1 | [1][2] |

| Synonyms | pre-Alfacalcidol PTAD Adduct, 6ξ-[(3S,5R)-3,5-dihydroxy-2-methylcyclohex-1-en-1-yl]-2-phenyl-2,5,10-triaza-4,19-dinor-9ξ-cholest-7-ene-1,3-dione | [3] |

| Molecular Formula | C35H49N3O4 | [1][2] |

| Molecular Weight | 575.79 g/mol | [1] |

| Purity (as a reference standard) | >98% | [][5] |

Synthesis and Characterization

The formation of Alfacalcidol Impurity C, the pre-Alfacalcidol PTAD adduct, typically occurs through a Diels-Alder reaction between the conjugated diene system of pre-alfacalcidol (the 6,7-cis isomer of alfacalcidol) and the dienophile, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). This reaction is often employed for derivatization to improve the analytical properties of vitamin D compounds, particularly for UV or mass spectrometric detection.

Characterization of Alfacalcidol Impurity C is performed using a combination of spectroscopic and chromatographic techniques to confirm its structure and purity. While specific spectral data is often proprietary to reference standard suppliers, the following methods are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule, confirming the presence of both the alfacalcidol backbone and the PTAD moiety.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the molecule, confirming its elemental composition and molecular formula. Fragmentation patterns can further support the proposed structure.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the impurity and to separate it from alfacalcidol and other related substances.

Experimental Protocols

The following are generalized experimental protocols for the analysis of alfacalcidol and its impurities, which can be adapted for the specific quantification of Alfacalcidol Impurity C.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method is suitable for the separation and quantification of alfacalcidol and its related substances, including Impurity C.

-

Chromatographic System:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water is typically employed. A small amount of a modifier like trifluoroacetic acid or formic acid may be added to improve peak shape.

-

Flow Rate: Approximately 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

Detection: UV detection at a wavelength of 265 nm is suitable for observing both alfacalcidol and its impurities.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the alfacalcidol sample in a suitable solvent, such as methanol (B129727) or the mobile phase, to a known concentration.

-

Filter the sample solution through a 0.45 µm filter before injection.

-

-

Procedure:

-

Inject a defined volume of the sample solution into the chromatograph.

-

Record the chromatogram and identify the peaks based on the retention times of reference standards for alfacalcidol and its impurities, including Impurity C.

-

Calculate the percentage of each impurity by comparing its peak area to the total area of all peaks (area normalization method) or by using an external standard of the impurity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Identification and Quantification

LC-MS provides higher sensitivity and specificity for the analysis of alfacalcidol impurities. Derivatization with PTAD (which forms Impurity C) can be intentionally used to enhance the ionization efficiency and detection limits of alfacalcidol.

-

Chromatographic System:

-

The HPLC conditions are generally similar to those described above.

-

-

Mass Spectrometer:

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

-

-

Derivatization Procedure (for enhanced sensitivity):

-

The sample containing alfacalcidol is reacted with a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in a suitable solvent (e.g., acetonitrile) at room temperature.

-

The reaction mixture is then analyzed by LC-MS.

-

-

Data Analysis:

-

The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ of Alfacalcidol Impurity C is monitored for its identification and quantification.

-

Signaling Pathway and Mechanism of Action of Alfacalcidol

Alfacalcidol is a pro-drug that is rapidly converted in the liver to calcitriol (B1668218) (1,25-dihydroxyvitamin D3), the biologically active form of vitamin D. Calcitriol exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor. The binding of calcitriol to the VDR initiates a cascade of events that ultimately regulate gene expression.

The following diagram illustrates the simplified signaling pathway of Alfacalcidol.

References

An In-depth Technical Guide to the Diels-Alder Reaction Mechanism for Alfacalcidol and PTAD

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Diels-Alder reaction between Alfacalcidol (1α-hydroxyvitamin D₃) and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). This [4+2] cycloaddition reaction is a cornerstone in the chemical synthesis and analysis of vitamin D analogs, offering a robust method for the protection and derivatization of the conjugated diene system inherent in these molecules.

Introduction to the Diels-Alder Reaction in Vitamin D Chemistry

The Diels-Alder reaction is a powerful and widely utilized concerted cycloaddition reaction in organic chemistry. It involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. In the context of Alfacalcidol and other 9,10-seco-steroids, the conjugated (5Z,7E)-diene system is susceptible to various chemical transformations. The reaction with a potent dienophile like PTAD provides a stable adduct, effectively protecting this diene system during subsequent synthetic modifications on other parts of the molecule. Furthermore, the introduction of the phenyltriazolinedione moiety enhances the ionization efficiency and chromatographic properties of vitamin D metabolites, making it a valuable tool for sensitive analytical methods such as liquid chromatography-mass spectrometry (LC-MS).

The Reaction Mechanism

The reaction between Alfacalcidol and PTAD proceeds via a concerted [4+2] cycloaddition mechanism. The 4π electrons of the conjugated diene in Alfacalcidol react with the 2π electrons of the N=N double bond in PTAD, which acts as the dienophile. This pericyclic reaction occurs in a single step through a cyclic transition state, leading to the formation of the Alfacalcidol-PTAD adduct.

The molecular formula of the resulting pre-Alfacalcidol PTAD adduct is C₃₅H₄₉N₃O₄, with a molecular weight of 575.79 g/mol .[][2]

Below is a DOT language script illustrating the general mechanism of this Diels-Alder reaction.

Experimental Protocols

While a specific, detailed, and publicly available protocol for the synthesis of the Alfacalcidol-PTAD adduct is not extensively documented in the literature, a representative procedure can be constructed based on general methods for the derivatization of vitamin D analogs with PTAD for analytical purposes.

Objective: To derivatize Alfacalcidol with PTAD for subsequent analysis or as a protecting group step.

Materials:

-

Alfacalcidol

-

4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

-

Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297) (anhydrous)

-

Reaction vial

-

Stirring apparatus

-

Nitrogen or Argon source for inert atmosphere (recommended)

Procedure:

-

Preparation of Alfacalcidol Solution: Dissolve a known quantity of Alfacalcidol in anhydrous dichloromethane or ethyl acetate in a reaction vial to a desired concentration.

-

Inert Atmosphere: Purge the reaction vial with a gentle stream of nitrogen or argon to remove oxygen and moisture, which can degrade the reactants.

-

Addition of PTAD: Prepare a solution of PTAD in the same solvent. Add the PTAD solution to the Alfacalcidol solution. The reaction is typically rapid and can often be performed at ambient temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS to ensure the complete consumption of the starting material.

-

Quenching (if necessary): If excess PTAD is used, the reaction can be quenched by adding a scavenger for PTAD, such as a small amount of a diene like cyclopentadiene.

-

Purification: The resulting Alfacalcidol-PTAD adduct can be purified by column chromatography on silica (B1680970) gel if required for synthetic purposes. For analytical applications, the reaction mixture may be directly diluted and injected into the LC-MS system.

The following DOT script visualizes a general experimental workflow for this process.

Quantitative Data

| Parameter | Value | Reference |

| Linearity (r²) | > 0.99 | [3][4] |

| Interday Reproducibility | 3.3% | [3][4] |

| Intraday Reproducibility | 7.9% | [3][4] |

| Limit of Detection (LOD) | 0.01 µg/mL | [3][4] |

Table 1: Analytical Performance of Alfacalcidol Quantification using PTAD Derivatization

Spectroscopic Data

Detailed, tabulated spectroscopic data (NMR, IR) for the isolated Alfacalcidol-PTAD adduct is not widely published. Characterization is typically performed using LC-MS, which confirms the formation of the adduct by its mass-to-charge ratio.

Mass Spectrometry (MS): The formation of the Alfacalcidol-PTAD adduct can be confirmed by detecting the molecular ion corresponding to the calculated molecular weight of 575.79.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the adduct. Key features in the ¹H NMR spectrum would include the disappearance of the signals corresponding to the diene protons of Alfacalcidol and the appearance of new signals corresponding to the protons in the newly formed six-membered ring. It has been noted that the derivatization of vitamin D metabolites with PTAD can result in the formation of two epimers, which may be separable by chromatography.[5]

Biological Context and Signaling Pathways

The Diels-Alder reaction of Alfacalcidol with PTAD is primarily a chemical tool and the resulting adduct is not designed as a therapeutic agent itself. Therefore, there are no direct signaling pathways associated with the Alfacalcidol-PTAD adduct.

However, the biological context of Alfacalcidol and the potential interaction of vitamin D analog adducts with the Vitamin D Receptor (VDR) are of interest to drug development professionals. Alfacalcidol is a prohormone that is converted in the liver to calcitriol (B1668218) (1α,25-dihydroxyvitamin D₃), the active form of vitamin D. Calcitriol binds to the VDR, a nuclear receptor that regulates gene expression involved in calcium homeostasis, bone metabolism, and cellular proliferation and differentiation.

A study on a PTAD adduct of ergocalciferol (B368823) (a vitamin D₂ analog) found that this adduct exhibited weak interaction with the VDR.[] This suggests that the bulky PTAD moiety likely hinders binding to the VDR ligand-binding pocket.

The general signaling pathway of Alfacalcidol via the VDR is depicted in the following DOT script.

Conclusion

The Diels-Alder reaction between Alfacalcidol and PTAD is a highly efficient and valuable reaction for both the synthesis and analysis of vitamin D analogs. It provides a reliable method for the protection of the sensitive diene system and for enhancing the analytical properties of these molecules. While the resulting adduct is not biologically active in the same manner as Alfacalcidol, understanding this reaction is crucial for researchers and scientists working on the development and analysis of novel vitamin D-based therapeutics. Further research to fully characterize the spectroscopic properties of the Alfacalcidol-PTAD adduct and to quantify reaction kinetics would be beneficial to the field.

References

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of Alfacalcidol Tablets Dissolution Content by Chemical Derivatization and LC-MS [agris.fao.org]

- 5. Overcome Isomer Interference in 1α,25-Dihydroxyvitamin D Quantitation by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

European Pharmacopoeia Reference Standard for Alfacalcidol Impurity C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the European Pharmacopoeia (EP) reference standard for Alfacalcidol (B1684505) Impurity C. It is designed to be a vital resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical research. This guide covers the impurity's identity, analytical methodologies, and its relationship to the active pharmaceutical ingredient (API), Alfacalcidol.

Introduction to Alfacalcidol and its Impurities

Alfacalcidol, a synthetic analog of vitamin D, is a crucial therapeutic agent for managing calcium metabolism disorders.[1] As with any pharmaceutical compound, the control of impurities is paramount to ensure its safety and efficacy. The European Pharmacopoeia outlines strict limits and analytical procedures for monitoring impurities in Alfacalcidol. Alfacalcidol Impurity C is a specified impurity in the European Pharmacopoeia, necessitating its accurate identification and quantification.[2]

Chemical Identity and Properties of Alfacalcidol Impurity C

Alfacalcidol Impurity C is chemically known as the pre-Alfacalcidol PTAD adduct.[3] It is formed via a Diels-Alder reaction between pre-alfacalcidol, an isomer of alfacalcidol, and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), a reactive dienophile often used as a derivatizing agent for conjugated dienes.[]

Table 1: Chemical and Physical Properties of Alfacalcidol Impurity C

| Property | Value | Reference(s) |

| Chemical Name | 6ξ-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-en-1-yl]-17β-[(2R)-6-methylheptan-2-yl]-2-phenyl-2,5,10-triaza-4-nor-9ξ-estr-7-ene-1,3-dione | |

| Synonyms | pre-Alfacalcidol PTAD Adduct | [3] |

| CAS Number | 82266-85-1 | [5] |

| Molecular Formula | C₃₅H₄₉N₃O₄ | [5] |

| Molecular Weight | 575.79 g/mol | [5] |

| Appearance | Typically a solid powder | [6] |

| Solubility | Soluble in DMSO | [6] |

European Pharmacopoeia Specifications

The European Pharmacopoeia sets forth the acceptance criteria for impurities in Alfacalcidol. For Impurity C, as with other specified impurities, a maximum limit is defined to ensure the quality and safety of the drug substance.

Table 2: European Pharmacopoeia Limits for Alfacalcidol Impurities

| Impurity | Limit | Reference(s) |

| Impurity A | ≤ 0.5% | [2] |

| Impurity B | ≤ 0.5% | [2] |

| Impurity C | ≤ 0.5% | [2] |

| Total Impurities | ≤ 1.0% | [2] |

Analytical Methodologies

The European Pharmacopoeia specifies a liquid chromatography method for the determination of related substances in Alfacalcidol, including Impurity C.

European Pharmacopoeia HPLC Method for Related Substances

This method is designed for the quantitative determination of impurities in Alfacalcidol.

Experimental Protocol:

-

Chromatographic System:

-

Column: A stainless steel column (0.25 m x 4.0 mm) packed with octadecylsilyl silica (B1680970) gel for chromatography R2 (5 µm).

-

Mobile Phase: A mixture of ammonia, water, and acetonitrile (B52724) (1:200:800 V/V/V).

-

Flow Rate: 2.0 mL/min.

-

Detection: UV spectrophotometer at 265 nm.

-

Injection Volume: 100 µL.

-

Run Time: Twice the retention time of alfacalcidol.

-

-

System Suitability:

-

A resolution of at least 4.0 between the peaks due to pre-alfacalcidol and alfacalcidol is required.

-

-

Procedure:

-

Test Solution: Dissolve 1.0 mg of the Alfacalcidol substance in 10.0 mL of the mobile phase.

-

Reference Solution (a): Dissolve 1.0 mg of Alfacalcidol CRS in 10.0 mL of the mobile phase.

-

Reference Solution (b): Dilute 1.0 mL of reference solution (a) to 100.0 mL with the mobile phase.

-

Inject the test and reference solutions into the chromatograph and record the chromatograms.

-

Calculate the percentage content of Impurity C using the normalization procedure.[2]

-

Logical Relationship: Formation of Alfacalcidol Impurity C

The formation of Alfacalcidol Impurity C is a direct consequence of the chemical reactivity of pre-alfacalcidol with PTAD. This relationship is important for understanding the potential sources of this impurity during the manufacturing process or in analytical derivatization procedures.

Caption: Formation of Alfacalcidol Impurity C.

Biological Context: Alfacalcidol and the Vitamin D Receptor Signaling Pathway

Alfacalcidol is a pro-drug that is rapidly converted in the liver to calcitriol (B1668218) (1α,25-dihydroxyvitamin D₃), the biologically active form of vitamin D.[7] Calcitriol exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.[3] The VDR then forms a heterodimer with the Retinoid X Receptor (RXR).[3] This complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[3][8] This signaling pathway is crucial for regulating calcium and phosphate (B84403) homeostasis, bone metabolism, and immune function.[8][9]

Caption: Alfacalcidol and the VDR Signaling Pathway.

Conclusion

The European Pharmacopoeia reference standard for Alfacalcidol Impurity C is essential for the accurate quality control of Alfacalcidol drug substance and products. A thorough understanding of its chemical identity, formation, and the official analytical methodologies is critical for researchers and professionals in the pharmaceutical industry. This guide provides a comprehensive overview of these key aspects to support the development of safe and effective medicines.

References

- 1. scribd.com [scribd.com]

- 2. JCI - The vitamin D receptor: contemporary genomic approaches reveal new basic and translational insights [jci.org]

- 3. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Impurity C of Alfacalcidol | CAS:82266-85-1 | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Alfacalcidol EP Impurity C - CAS - 82266-85-1 | Axios Research [axios-research.com]

- 8. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]

- 9. Vitamin D and Its Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Unseen: A Technical Guide to the Biological Activity of Alfacalcidol Degradation Products

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the potential biological activity of Alfacalcidol's degradation products. Alfacalcidol, a synthetic analog of vitamin D, is a prodrug that is rapidly converted in the liver to calcitriol (B1668218) (1,25-dihydroxyvitamin D3), the biologically active form of vitamin D. While the pharmacological effects of Alfacalcidol and its active metabolite are well-documented, the biological relevance of its degradation products, formed during manufacturing, storage, or under stress conditions, has been largely unexplored. This document collates available data on the identity of these degradants and presents evidence of their potential biological activities, offering a crucial resource for those involved in the development and quality control of Alfacalcidol-based therapeutics.

Identified Degradation Products of Alfacalcidol

Forced degradation studies and analysis of related substances have identified several key degradation products of Alfacalcidol. These arise from the inherent sensitivity of the molecule to factors such as heat, light, and air. The primary identified degradants include:

-

Pre-Alfacalcidol: An isomeric precursor that exists in thermal equilibrium with Alfacalcidol.

-

Trans-isomer of Alfacalcidol: A stereoisomer of Alfacalcidol.

-

Impurity D: Identified as (1α,3β,5Z,7E)-9,10-secocholesta-5,7,10(19)-triene-1,3-diol.

Biological Activity of Pre-Alfacalcidol Derivatives

While data on the direct biological activity of most Alfacalcidol degradation products are scarce, intriguing findings have emerged regarding a derivative of pre-alfacalcidol. A pre-Alfacalcidol PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) adduct has been shown to exhibit notable biological effects independent of the classical vitamin D receptor (VDR) pathway.

VDR Binding and Antagonism

Studies have indicated that the pre-Alfacalcidol PTAD adduct displays weak VDR antagonism and, significantly, lacks direct binding affinity for the vitamin D receptor. This suggests that any observed biological activity is not mediated through the traditional genomic pathway associated with calcitriol.

VDR-Independent Anti-Cancer Activity

The pre-Alfacalcidol PTAD adduct has demonstrated promising anti-cancer properties in preclinical models of ovarian and endometrial cancer. This activity is attributed to its ability to modulate key cellular processes involved in cancer progression.

Table 1: Summary of Biological Activity of Pre-Alfacalcidol PTAD Adduct

| Biological Target/Process | Observed Effect | Implication |

| Vitamin D Receptor (VDR) | Weak antagonism, no direct binding | Activity is VDR-independent |

| Actin Organization | Inhibition | Disruption of cellular structure and motility |

| Focal Adhesion | Inhibition | Impairment of cell adhesion and signaling |

| Ovarian Cancer Xenograft Model | Reduced tumor growth | Potential therapeutic application |

| Endometrial Cancer Xenograft Model | Reduced tumor growth | Potential therapeutic application |

Signaling Pathways and Experimental Workflows

The VDR-independent anti-cancer activity of the pre-Alfacalcidol derivative appears to be mediated through the disruption of the cellular cytoskeleton and adhesion mechanisms.

Caption: VDR-Independent Anti-Cancer Signaling of Pre-Alfacalcidol Derivative.

The following diagram illustrates a typical experimental workflow to assess the biological activity of Alfacalcidol degradation products.

Caption: Workflow for Evaluating Biological Activity of Degradation Products.

Detailed Experimental Methodologies

Vitamin D Receptor (VDR) Competitive Binding Assay

-

Objective: To determine the binding affinity of a test compound to the VDR.

-

Principle: This assay measures the ability of a test compound to compete with a radiolabeled VDR ligand (e.g., [³H]calcitriol) for binding to the VDR.

-

Methodology:

-

Receptor Source: Recombinant human VDR or nuclear extracts from cells overexpressing VDR.

-

Incubation: The receptor preparation is incubated with a fixed concentration of radiolabeled calcitriol and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated using methods like hydroxylapatite precipitation or filtration.

-

Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

-

Cell Viability Assay (MTT/XTT)

-

Objective: To assess the effect of a compound on cell proliferation and cytotoxicity.

-

Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells with active dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product.

-

Methodology:

-

Cell Culture: Cancer cell lines (e.g., SKOV-3 for ovarian cancer, HEC-1A for endometrial cancer) are seeded in 96-well plates.

-

Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

-

Reagent Addition: MTT or XTT reagent is added to each well and incubated to allow for formazan formation.

-

Solubilization (for MTT): A solubilizing agent is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength.

-

Wound Healing (Scratch) Assay for Cell Migration

-

Objective: To evaluate the effect of a compound on cell migration.

-

Principle: A "scratch" or gap is created in a confluent monolayer of cells, and the rate of closure of this gap by migrating cells is monitored.

-

Methodology:

-

Cell Monolayer: Cells are grown to confluence in a multi-well plate.

-

Scratch Creation: A sterile pipette tip or a specialized tool is used to create a uniform scratch in the monolayer.

-

Treatment: The cells are washed to remove debris and then incubated with medium containing the test compound.

-

Imaging: Images of the scratch are captured at different time points (e.g., 0, 12, 24 hours).

-

Analysis: The area of the scratch is measured over time to quantify the rate of cell migration.

-

Ovarian Cancer Xenograft Mouse Model

-

Objective: To assess the in vivo anti-tumor efficacy of a compound.

-

Principle: Human cancer cells are implanted into immunodeficient mice, and the effect of the test compound on tumor growth is evaluated.

-

Methodology:

-

Cell Implantation: Human ovarian cancer cells (e.g., SKOV-3) are injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to establish and grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound via a specified route (e.g., intraperitoneal injection), while the control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis.

-

Unexplored Territories: Trans-isomer and Impurity D

Currently, there is a significant lack of publicly available data on the biological activity of the trans-isomer of Alfacalcidol and Impurity D. Further research is warranted to isolate or synthesize these compounds and evaluate their pharmacological and toxicological profiles. Understanding the complete biological landscape of all Alfacalcidol-related substances is critical for ensuring the safety and efficacy of this important therapeutic agent.

Conclusion

The degradation of Alfacalcidol can lead to the formation of several related substances, among which a derivative of pre-alfacalcidol has been shown to possess VDR-independent anti-cancer activity. This finding opens up new avenues for research into the potential therapeutic applications of Alfacalcidol degradation products, as well as highlighting the importance of their characterization and control in pharmaceutical formulations. Further investigation into the biological effects of other degradation products, such as the trans-isomer and Impurity D, is essential for a comprehensive understanding of the overall safety and efficacy profile of Alfacalcidol. This technical guide serves as a foundational resource to stimulate and guide such future research endeavors.

Navigating the Labyrinth of Alfacalcidol Impurities: A Technical Guide to Regulatory Compliance and Profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alfacalcidol, a synthetic analog of the active form of vitamin D, is a cornerstone in the management of calcium and phosphate (B84403) metabolism disorders, particularly in patients with renal dysfunction. As a potent therapeutic agent, ensuring its purity and safety is of paramount importance. Impurity profiling is a critical aspect of pharmaceutical quality control, aimed at identifying and quantifying potentially harmful substances that may arise during the synthesis, formulation, or storage of the drug product. This in-depth technical guide provides a comprehensive overview of the regulatory landscape, analytical methodologies, and impurity formation pathways pertinent to Alfacalcidol, equipping researchers and drug development professionals with the knowledge to navigate this complex terrain.

This guide adheres to the stringent requirements of providing detailed experimental protocols, quantitative data in a structured format, and mandatory visualizations to elucidate complex processes and pathways.

Regulatory Framework for Alfacalcidol Impurity Profiling

The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is governed by a harmonized set of guidelines developed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The primary guidelines applicable to Alfacalcidol are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products. These guidelines establish thresholds for reporting, identification, and qualification of impurities.

Pharmacopoeias worldwide also provide specific monographs for Alfacalcidol, detailing the acceptance criteria for known and unknown impurities. While access to the full United States Pharmacopeia (USP) and Japanese Pharmacopoeia (JP) monographs is restricted, the European Pharmacopoeia (Ph. Eur.) provides a detailed account of specified impurities for Alfacalcidol.

Pharmacopoeial Impurity Specifications

The following table summarizes the impurity limits as specified in the European Pharmacopoeia. It is important to note that specific monographs in the USP and JP should be consulted for their respective requirements, though this information was not publicly available at the time of this writing.

| Impurity | European Pharmacopoeia (Ph. Eur.) 10.0 | United States Pharmacopeia (USP) | Japanese Pharmacopoeia (JP) |

| Impurity A (trans-Alfacalcidol) | ≤ 0.5% | Data not publicly available | Data not publicly available |

| Impurity B (1β-calcidol) | ≤ 0.5% | Data not publicly available | Data not publicly available |

| Impurity C (Triazoline adduct of pre-alfacalcidol) | ≤ 0.5% | Data not publicly available | Data not publicly available |

| Any Unspecified Impurity | - | Data not publicly available | Data not publicly available |

| Total Impurities | ≤ 1.0% | Data not publicly available | Data not publicly available |

Note: The disregard limit in the Ph. Eur. is 0.1%. Pre-alfacalcidol is not considered an impurity due to its reversible isomerisation and contribution to the overall activity.[1]

Formation and Characterization of Key Impurities

Understanding the origin of impurities is fundamental to controlling them. Impurities in Alfacalcidol can be process-related, arising from the synthetic route, or degradation products formed during storage.

-

Impurity A (trans-Alfacalcidol; (5E,7E)-9,10-secocholesta-5,7,10(19)-triene-1α,3β-diol): This is a geometric isomer of Alfacalcidol and is a common process-related impurity. The synthesis of Alfacalcidol often involves steps that can lead to the formation of the thermodynamically more stable trans-isomer. Photochemical isomerization can be employed to convert the trans-isomer back to the desired cis-isomer (Alfacalcidol).[2]

-

Impurity B (1β-calcidol; (5Z,7E)-9,10-secocholesta-5,7,10(19)-triene-1β,3β-diol): This is a stereoisomer of Alfacalcidol, differing in the configuration of the hydroxyl group at the 1-position. Its formation is likely related to non-stereospecific reduction steps during the synthesis.

-

Impurity C (Triazoline adduct of pre-alfacalcidol): Alfacalcidol exists in a temperature-dependent equilibrium with its pre-isomer, pre-alfacalcidol.[1] Impurity C is formed by the reaction of pre-alfacalcidol with a dienophile, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), which can be used as a derivatizing agent for analytical purposes. Its presence as an impurity in the final drug substance could indicate interaction with reactive species.

Logical Workflow for Impurity Profiling

The overall process of impurity profiling follows a logical sequence from detection to control, as outlined in ICH guidelines.

Experimental Protocols for Impurity Analysis

Accurate and robust analytical methods are essential for the reliable quantification of Alfacalcidol and its impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method, while Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher sensitivity and specificity, particularly for structure elucidation.

Protocol 1: HPLC-UV Method for Quantification of Impurities in Soft Gelatin Capsules

This protocol is a composite based on methods described in the European Pharmacopoeia and other literature.[1][3]

1. Instrumentation:

-

High-Performance Liquid Chromatograph

-

UV-Vis Detector

-

Data Acquisition and Processing System

2. Chromatographic Conditions:

-

Column: Silica gel, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: A mixture of n-hexane, tetrahydrofuran, methylene (B1212753) chloride, and isopropanol (B130326) (72:12:12:4, v/v/v/v). The mobile phase should be freshly prepared, filtered, and degassed.

-

Flow Rate: 2.0 mL/min

-

Detection Wavelength: 265 nm

-

Injection Volume: 100 µL

-

Column Temperature: Ambient

3. Preparation of Solutions:

-

Diluent: Mobile phase

-

Standard Solution: Accurately weigh about 5 mg of Alfacalcidol Reference Standard (RS) into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 3 mL of this solution to 250 mL with the diluent to obtain a final concentration of approximately 0.6 µg/mL.

-

Sample Solution (from Soft Gelatin Capsules):

-

Cut open a sufficient number of capsules (e.g., 20) and collect the oily contents.

-

Accurately weigh a quantity of the oil equivalent to about 10 µg of Alfacalcidol into a 100 mL volumetric flask.

-

Add 30 mL of the diluent and sonicate for 10 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and dilute to volume with the diluent.

-

Filter the solution through a 0.45 µm filter before injection.

-

4. System Suitability:

-

Inject the standard solution six times. The relative standard deviation (RSD) for the peak area of Alfacalcidol should be not more than 2.0%.

-

Prepare a resolution solution by heating a portion of the standard solution to generate the pre-alfacalcidol isomer. The resolution between the pre-alfacalcidol and Alfacalcidol peaks should be not less than 4.0.

5. Analysis and Calculation:

-

Inject the sample solution and identify the peaks corresponding to the specified impurities based on their relative retention times.

-

Calculate the percentage of each impurity using the area normalization method or by comparison to a reference standard of the impurity if available.

Protocol 2: LC-MS/MS Method for Identification and Sensitive Quantification

This protocol is designed for the sensitive detection and identification of impurities, particularly in complex matrices or at very low levels.[4][5]

1. Instrumentation:

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., APCI or ESI).

-

Data Acquisition and Processing System

2. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient Elution: A suitable gradient to separate the impurities from the main component and matrix interferences. For example:

-

0-2 min: 20% B

-

2-10 min: 20% to 95% B

-

10-12 min: 95% B

-

12-12.1 min: 95% to 20% B

-

12.1-15 min: 20% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-10 µL

-

Column Temperature: 40 °C

3. Mass Spectrometric Conditions:

-

Ionization Mode: Positive ion mode

-

Scan Mode: Full scan for impurity identification and Multiple Reaction Monitoring (MRM) for quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for Alfacalcidol and each known impurity should be determined and optimized.

-

Source Parameters: Optimize parameters such as ion source temperature, nebulizer gas, and collision energy for maximum sensitivity.

4. Sample Preparation (from Oily Solutions):

-

Liquid-Liquid Extraction (LLE):

-

Accurately weigh a portion of the oily sample into a centrifuge tube.

-

Add an appropriate volume of a water-immiscible solvent (e.g., hexane (B92381) or methyl tert-butyl ether) and an aqueous solution (e.g., methanol/water).

-

Vortex vigorously and centrifuge to separate the layers.

-

Transfer the organic layer containing Alfacalcidol and its impurities to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

Derivatization (Optional for increased sensitivity):

-

For certain impurities, derivatization with reagents like PTAD can enhance ionization efficiency.[4]

-

Experimental Workflow Diagram

Mechanism of Action and Signaling Pathway

Alfacalcidol is a pro-drug that is rapidly converted in the liver to calcitriol (B1668218) (1,25-dihydroxyvitamin D3), the biologically active form of vitamin D.[6] Calcitriol exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor. The calcitriol-VDR complex heterodimerizes with the Retinoid X Receptor (RXR), and this complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

Toxicological Considerations and Risk Assessment

The qualification of impurities is a critical step to ensure patient safety. According to ICH guidelines, an impurity is considered qualified if its level in the drug product is below a certain threshold or if it has been adequately studied in safety and/or clinical trials. For impurities that exceed the identification threshold and are not known metabolites, toxicological data are required.

Detailed public toxicological data for the specific impurities of Alfacalcidol (A, B, and C) are scarce. However, a general toxicological risk assessment can be inferred from the nature of the impurities and data on related compounds.

-

Impurity A (trans-Alfacalcidol): As a geometric isomer, it may have different binding affinity to the VDR and potentially altered biological activity and pharmacokinetic properties compared to Alfacalcidol. While specific toxicity data is limited, its structural similarity to the active drug suggests that its toxicological profile might be related to hypercalcemia at high doses, a known effect of vitamin D analogs.

-

Impurity B (1β-calcidol): This stereoisomer is reported to be an inactive isomer of Alfacalcidol.[7] Its reduced biological activity would suggest a lower potential for vitamin D-related toxicity such as hypercalcemia. A safety data sheet for 1β-calcidol indicates it is a toxic solid, but provides only general hazard warnings without specific toxicological endpoints.

-

Impurity C (Triazoline adduct of pre-alfacalcidol): The toxicological profile of this adduct is not well-characterized in public literature. Its assessment would require consideration of the toxicity of the triazoline moiety and the modified pre-alfacalcidol structure.

In the absence of specific data, in silico toxicological assessments (e.g., using DEREK Nexus or SARAH Nexus) can be valuable tools for predicting potential genotoxicity and other toxicities.

Conclusion

The comprehensive profiling and control of impurities in Alfacalcidol are essential for ensuring its quality, safety, and efficacy. This technical guide has provided an in-depth overview of the regulatory guidelines, with a focus on the European Pharmacopoeia, and has detailed the known impurities and their potential formation pathways. Detailed experimental protocols for both HPLC-UV and LC-MS/MS have been presented to aid in the accurate identification and quantification of these impurities. Furthermore, the mechanism of action and signaling pathway of Alfacalcidol have been visually elucidated.